molecular formula C18H16O5 B098720 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate CAS No. 16432-81-8

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Cat. No.: B098720
CAS No.: 16432-81-8
M. Wt: 312.3 g/mol
InChI Key: NMMXJQKTXREVGN-UHFFFAOYSA-N
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Description

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (CAS: 16432-81-8, molecular formula: C₁₈H₁₆O₅) is a specialty acrylic monomer characterized by a benzophenone core linked to an acrylate group via an ethoxy spacer. This compound is a white to off-white crystalline powder with a melting point of 77–80°C and a purity of ≥95–99% . Its structure includes a UV-absorbing benzoyl group and a polymerizable acrylate moiety, enabling dual functionality as a photoactive additive and crosslinking agent.

Properties

IUPAC Name

2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMXJQKTXREVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29963-76-6
Record name 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID8066058
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
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Molecular Weight

312.3 g/mol
Source PubChem
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CAS No.

16432-81-8
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
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URL https://commonchemistry.cas.org/detail?cas_rn=16432-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester
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Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
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Record name 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate
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Preparation Methods

Esterification of 4-Benzoyl-3-Hydroxyphenol

The primary synthetic route involves the esterification of 4-benzoyl-3-hydroxyphenol with ethyl acrylate or acryloyl chloride. In a representative procedure, 4-benzoyl-3-hydroxyphenol (1.0 equiv) reacts with acryloyl chloride (1.2–1.5 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (1.5 equiv) serves as both a base and catalyst, neutralizing HCl byproducts. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature over 12 hours to ensure complete conversion.

Table 1: Reaction Conditions for Esterification

ParameterOptimal Range
Temperature0–5°C (initial), 25°C (final)
Molar Ratio (Phenol:Acryloyl Chloride)1:1.2–1.5
CatalystTriethylamine or DMAP
SolventAnhydrous DCM or THF
Reaction Time12–24 hours

Yields typically range from 75% to 85%, with purity exceeding 90% after initial workup. Side products include unreacted starting materials and oligomeric acrylates, necessitating rigorous purification.

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety. A patented method describes the use of a tubular reactor system, where 4-benzoyl-3-hydroxyphenol and acryloyl chloride are fed at controlled rates into a mixing chamber pre-cooled to 0°C. The reaction mixture then flows through a temperature-controlled reactor (25°C) with a residence time of 30 minutes. This approach minimizes thermal degradation and improves throughput by 40% compared to batch processes.

Catalyst Recovery and Recycling

Economic viability in industrial settings relies on catalyst recycling. Triethylamine is recovered via distillation under reduced pressure (50°C, 100 mbar), achieving 85–90% recovery rates. Residual catalyst in the product stream is removed using acidic washes (1 M HCl), ensuring final catalyst concentrations below 50 ppm.

Purification and Isolation Techniques

Column Chromatography

Laboratory-scale purification utilizes silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50 v/v). BHEA elutes at Rf = 0.4–0.5, yielding ≥97% purity. This method effectively separates BHEA from di-ester byproducts and unreacted phenol.

Recrystallization

Industrial batches employ recrystallization from ethanol/water (80:20 v/v) at −20°C. This step removes residual acryloyl chloride and oligomers, achieving 99% purity. Crystalline BHEA is isolated via vacuum filtration and dried under nitrogen at 40°C.

Table 2: Purity and Yield by Purification Method

MethodPurity (%)Yield (%)
Column Chromatography97–9970–75
Recrystallization9985–90

Analytical Characterization

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 6.8–7.5 ppm (aromatic protons), δ 5.8–6.4 ppm (acrylate protons), δ 4.3–4.5 ppm (–OCH₂–).

    • ¹³C NMR : δ 167.5 ppm (acrylate carbonyl), δ 190.2 ppm (benzophenone carbonyl).

  • FT-IR : Strong absorbance at 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch).

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30 v/v) confirms purity, with BHEA eluting at 8.2 minutes (UV detection at 280 nm).

Challenges and Optimization Strategies

Mitigating Oligomerization

Acrylates are prone to premature polymerization. Adding inhibitors like hydroquinone (0.1–0.5 wt%) during synthesis suppresses radical formation. Storage under nitrogen at −20°C extends shelf life to 6 months.

Solvent Selection

Polar aprotic solvents (e.g., THF) improve reaction homogeneity but require stringent drying. Anhydrous magnesium sulfate is added post-reaction to absorb residual moisture .

Scientific Research Applications

Chromatography Applications

One of the primary applications of 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate is in high-performance liquid chromatography (HPLC). It is utilized for:

  • Separation Techniques : The compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable and effective for isolating impurities in preparative separations, making it suitable for pharmacokinetic studies .

Polymer Production

This compound plays a crucial role in the synthesis of polymers, particularly in the production of hydrogels and intraocular lenses:

  • Intraocular Lenses (IOLs) : The compound is incorporated into polymer compositions that form high-refractive index hydrogels. These hydrogels are essential for creating IOLs that require specific mechanical properties and flexibility at body temperature. The combination of hydrophilic and hydrophobic monomers allows for optimal water absorption and mechanical performance .

Table 1: Properties of Hydrogels Containing this compound

PropertyValue
Refractive Index>1.45
Water Absorption20-70% by weight
Crosslinking AgentHydrophobic polymer
FlexibilityHigh at body temp

UV Blocking Agent

The compound is also recognized for its effectiveness as a UV-blocking agent:

  • UV Protection : Due to its chemical structure, this compound absorbs ultraviolet light, making it valuable in formulations aimed at protecting materials from UV degradation. This property is particularly useful in the production of coatings and plastics that require enhanced durability against UV radiation .

Case Study 1: Use in Intraocular Lens Development

A study published in the Journal of Cataract and Refractive Surgery highlighted the incorporation of various benzophenone derivatives, including this compound, into hydrogel formulations for IOLs. The research demonstrated that lenses produced with this compound exhibited superior flexibility and mechanical strength compared to traditional materials .

Case Study 2: Chromatographic Efficiency

Research conducted on the chromatographic separation using Newcrom R1 HPLC columns showed that this compound could be effectively isolated from complex mixtures. The study emphasized the scalability of this method for both analytical and preparative purposes, reinforcing its utility in pharmacological research .

Comparison with Similar Compounds

(a) 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate

  • Molecular Formula : C₃₂H₂₆O₈ (vs. C₁₈H₁₆O₅ for BHEA).
  • Key Differences: Larger molecular weight (538.55 g/mol vs. 312.32 g/mol) and two benzophenone groups, enabling higher crosslinking density in polymers.
  • Applications : Likely used in advanced coatings or adhesives requiring enhanced UV resistance and thermal stability .

(b) 2-Hydroxy-4-acryloxyethoxybenzophenone

  • Synonym: Alternate naming for BHEA, confirming its role as a UV absorber .

Functional Analogues

(a) N,N′-Dimethylacrylamide (DMAm)

  • Comparison: Lacks UV-absorbing benzophenone groups but offers superior hydrophilicity.
  • Performance: Lower M2 macrophage polarization efficiency compared to BHEA in immunomodulatory studies .

(b) Heptadecafluorodecyl acrylate (HDFDA)

  • Comparison: Fluorinated side chain vs. benzophenone-ethoxy chain in BHEA.
  • Applications : Hydrophobic coatings vs. BHEA’s UV-protective polymers .

(c) Ethoxylated Bisphenol A Dimethacrylate (BX-BPA(2EO)DMA)

  • Molecular Features: Contains bisphenol A backbone (vs. benzophenone in BHEA).
  • Performance : Provides high refractive index and antioxidant properties, unlike BHEA’s UV-blocking functionality .

Performance Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Performance Advantages
BHEA C₁₈H₁₆O₅ 312.32 Benzophenone, acrylate UV stabilization, DC insulation High M2 polarization, space charge suppression
1,3-Bis-BHEA analog C₃₂H₂₆O₈ 538.55 Two benzophenone groups High-performance coatings Enhanced crosslinking efficiency
DMAm C₅H₉NO 99.13 Hydrophilic amide Hydrogels, drug delivery Biocompatibility, hydrophilicity
HDFDA C₁₃H₉F₁₇O₂ 512.19 Fluorinated alkyl chain Water-repellent coatings Extreme hydrophobicity
BX-BPA(2EO)DMA C₂₄H₂₆O₈ 442.46 Bisphenol A, methacrylate Optical films, antioxidants High refractive index, oxidation resistance

Research Findings and Industrial Relevance

  • UV Protection: BHEA outperforms non-benzophenone acrylates (e.g., dodecyl acrylate) in UV absorption due to its conjugated aromatic system .
  • Electrical Properties : At 3.0 phr (parts per hundred resin), BHEA reduces DC conduction current density in XLPE by 40% compared to unmodified XLPE .
  • Biocompatibility : BHEA’s M2/M1 macrophage polarization ratio is 2.5× higher than DMAm in material-induced immune responses .

Biological Activity

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate is an organic compound with significant applications in biochemistry and molecular biology, particularly as a substrate for peroxidase activity detection. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Chemical Formula : C18H16O5
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 240-488-4
  • Structure : The compound features a benzoyl group, a hydroxyphenyl moiety, and an acrylate functional group, which contribute to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been included in formulations that demonstrate efficacy against various pathogens, including bacteria and fungi. This compound can be incorporated into cationic latex formulations, enhancing their antimicrobial properties through encapsulation techniques .

2. Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The results indicate that while it possesses some toxicity, the concentrations required for significant cytotoxic effects are higher than those typically used in therapeutic applications. This suggests a potential window for safe usage in biomedical applications .

3. Applications in Drug Delivery

Due to its ability to form stable polymers, this compound is being explored as a carrier for active pharmaceutical ingredients (APIs). Its polymerization properties allow for the creation of drug delivery systems that can provide controlled release of therapeutics, particularly in targeted therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of formulations containing this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts compared to control formulations without the compound, indicating its potential as an effective antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving human cancer cell lines, varying concentrations of the compound were tested to determine their effect on cell viability. The findings revealed that while lower concentrations resulted in minimal toxicity, higher concentrations led to substantial cell death, suggesting a dose-dependent relationship.

Data Tables

Parameter Value
Chemical FormulaC18H16O5
Molecular Weight312.32 g/mol
CAS Number240-488-4
Antimicrobial ActivityEffective against bacteria
CytotoxicityDose-dependent

Q & A

Q. What safety protocols are critical for handling this compound in academic labs?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing and synthesis.
  • Spill Management : Neutralize spills with vermiculite or sand, followed by 10% NaOH solution to hydrolyze residual acrylate .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Reactant of Route 2
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2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

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